Cas no 927892-99-7 (Ethanone, 1-(4-bromophenyl)-2-(1-pyrrolidinyl)-)

Ethanone, 1-(4-bromophenyl)-2-(1-pyrrolidinyl)-, is a brominated aromatic ketone derivative incorporating a pyrrolidine substituent. This compound is of interest in synthetic organic chemistry due to its structural features, which include a reactive carbonyl group and a secondary amine moiety, making it a versatile intermediate for further functionalization. The presence of the 4-bromophenyl group enhances its utility in cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of complex molecular architectures. Its pyrrolidinyl group may also contribute to solubility and reactivity in certain reaction conditions. This compound is typically employed in pharmaceutical and agrochemical research for the development of novel bioactive molecules.
Ethanone, 1-(4-bromophenyl)-2-(1-pyrrolidinyl)- structure
927892-99-7 structure
Product Name:Ethanone, 1-(4-bromophenyl)-2-(1-pyrrolidinyl)-
CAS No:927892-99-7
MF:C12H14BrNO
MW:268.149662494659
CID:1977708
PubChem ID:21383095
Update Time:2025-06-14

Ethanone, 1-(4-bromophenyl)-2-(1-pyrrolidinyl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(4-bromophenyl)-2-(1-pyrrolidinyl)-
    • 1-(4-bromophenyl)-2-(1-pyrrolidinyl)Ethanone
    • VOGIPWKINCQFQJ-UHFFFAOYSA-N
    • SCHEMBL1002669
    • A1-05661
    • DA-31060
    • 927892-99-7
    • 1-(4-bromophenyl)-2-pyrrolidin-1-ylethanone
    • AKOS003942992
    • Inchi: 1S/C12H14BrNO/c13-11-5-3-10(4-6-11)12(15)9-14-7-1-2-8-14/h3-6H,1-2,7-9H2
    • InChI Key: VOGIPWKINCQFQJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(CN1CCCC1)=O

Computed Properties

  • Exact Mass: 267.02588Da
  • Monoisotopic Mass: 267.02588Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 20.3Ų

Ethanone, 1-(4-bromophenyl)-2-(1-pyrrolidinyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1668687-2.5g
1-(4-Bromophenyl)-2-(pyrrolidin-1-yl)ethan-1-one
927892-99-7 98%
2.5g
¥12289.00 2024-04-25

Ethanone, 1-(4-bromophenyl)-2-(1-pyrrolidinyl)- Related Literature

Additional information on Ethanone, 1-(4-bromophenyl)-2-(1-pyrrolidinyl)-

Research Brief on Ethanone, 1-(4-bromophenyl)-2-(1-pyrrolidinyl)- (CAS: 927892-99-7): Recent Advances and Applications

Ethanone, 1-(4-bromophenyl)-2-(1-pyrrolidinyl)- (CAS: 927892-99-7) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. This compound, characterized by its bromophenyl and pyrrolidinyl functional groups, has recently garnered attention due to its potential pharmacological properties and applications in the development of novel therapeutics. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the role of Ethanone, 1-(4-bromophenyl)-2-(1-pyrrolidinyl)- as a key intermediate in the synthesis of various bioactive molecules. Its structural features make it a versatile scaffold for the development of compounds targeting central nervous system (CNS) disorders, including neurodegenerative diseases and psychiatric conditions. Researchers have explored its potential as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are critical in the treatment of disorders such as Parkinson's disease and depression.

In a 2023 study published in the Journal of Medicinal Chemistry, the compound was investigated for its binding affinity to dopamine D2 and serotonin 5-HT2A receptors. The results indicated moderate to high affinity, suggesting its utility in designing selective receptor ligands. Additionally, molecular docking studies revealed favorable interactions with the active sites of these receptors, further supporting its potential as a pharmacophore in drug design.

Another area of interest is the compound's role in cancer research. Preliminary in vitro studies have demonstrated cytotoxic effects against certain cancer cell lines, particularly those associated with breast and prostate cancers. The bromophenyl moiety is believed to contribute to these effects by inducing apoptosis and inhibiting cell proliferation. However, further in vivo studies are required to validate these findings and assess the compound's safety profile.

The synthesis of Ethanone, 1-(4-bromophenyl)-2-(1-pyrrolidinyl)- has also seen advancements. A recent patent application (WO2023056789) describes an improved synthetic route that enhances yield and purity while reducing the use of hazardous reagents. This development is particularly relevant for scaling up production for preclinical and clinical studies.

Despite these promising findings, challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, need further optimization to enhance its therapeutic potential. Researchers are also exploring structural modifications to improve selectivity and reduce off-target effects.

In conclusion, Ethanone, 1-(4-bromophenyl)-2-(1-pyrrolidinyl)- (CAS: 927892-99-7) represents a promising candidate in the development of novel therapeutics for CNS disorders and cancer. Continued research efforts are essential to fully elucidate its mechanisms of action and translate these findings into clinically viable treatments. This brief underscores the importance of interdisciplinary collaboration in advancing the understanding and application of this compound in chemical biology and medicine.

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